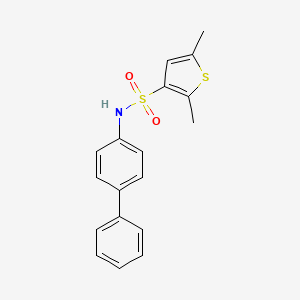
2-(2,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide" is part of a class of chemicals studied for their diverse range of properties and applications in various fields of chemistry and biology. While the specific compound is not directly mentioned in the available literature, research on structurally similar compounds provides insights into their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from specific precursors to yield compounds with desired functionalities. For instance, compounds with pyridine and pyrimidine rings are synthesized through reactions like low-temperature aryl bromide-to-alcohol conversion or more complex strategies involving intramolecular Friedel-Crafts and Diels-Alder reactions (Wijtmans et al., 2004).
Molecular Structure Analysis
Crystallographic studies are essential in understanding the molecular structure of such compounds. For example, the crystal structure of a related compound was determined to exhibit significant herbicidal activity, providing insights into its effective design (Liu et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds often involve their interaction with biological targets, demonstrated through studies like molecular docking, which show how such molecules can inhibit specific proteins, revealing their potential biological activities (Aayisha et al., 2019).
Physical Properties Analysis
The physical properties, including stability to air and oxidative conditions, are crucial for the practical applications of these compounds. Some pyridinols, for instance, show remarkable stability and antioxidant properties, indicating their potential as effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties, such as basicity and reactivity towards radicals, are influenced by the electron density in the ring structures of these compounds. Studies on pyridinols reveal their behaviors in homogeneous organic solutions and their effectiveness as antioxidants, which are among the most effective reported to date (Wijtmans et al., 2004).
Aplicaciones Científicas De Investigación
Herbicidal Activity
- Crystal Structure and Herbicidal Activity: A compound with a slightly different structure, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, exhibited effective herbicidal activity. This suggests potential agricultural applications for structurally similar compounds (Liu et al., 2008).
Spectroscopic and Structural Analysis
- Spectroscopic Profiling and Docking Studies: Structural and electrical characteristics, along with biological activities of 2,2-dimethyl-N-(2-pyridinyl)propanamide, were explored through various spectroscopic methods and molecular docking studies. This analysis provides insights into its potential applications in drug design and biological activity prediction (Aayisha et al., 2019).
Pharmaceutical Applications
- Antidepressant Potential: Research on 3,4-Diphenyl-1H-pyrazole-1-propanamine, a compound sharing structural similarities, revealed its potential as an antidepressant with reduced side effects. This indicates the value of exploring structurally related compounds for pharmaceutical applications (D. M. Bailey et al., 1985).
Biocatalysis in Drug Synthesis
- Deracemization of Mexiletine: The study on the biocatalyzed deracemization of mexiletine, a compound similar in structure, highlights the potential of using biocatalysis for the synthesis of enantiomerically pure compounds. This could be relevant for the synthesis and modification of related compounds (Koszelewski et al., 2009).
Antioxidant Properties
- Antioxidant Synthesis and Reactivity: The synthesis and exploration of antioxidant properties of a series of pyridinols, including those with substituents similar to the target compound, suggest potential applications in the development of new antioxidants (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-5-16(13(2)10-12)21-14(3)17(20)19-11-15-6-8-18-9-7-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQKTYIPFPPZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)
![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)
![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)
![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)
![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

